2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one
Description
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one is a piperazine-derived compound featuring a pyrazine ring at the 4-position of the piperazine moiety and a 2-chloropropan-1-one group. The pyrazine substituent introduces a heteroaromatic system that may enhance binding to biological targets through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-chloro-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNJWLWMIWGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(pyrazin-2-yl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Condensation agents: Aldehydes, ketones
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation can produce a corresponding carboxylic acid derivative .
Scientific Research Applications
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications, including:
Medicinal chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.
Biological studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical synthesis: It is employed as a building block in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The pyrazine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the piperazine ring and the chloro-propanone backbone. Below is a comparative analysis:
*Estimated based on structural similarity. †Polar surface area (SA) influences permeability and solubility.
Key Observations:
- The target compound’s pyrazine group likely reduces logP compared to phenyl or pyrimidine derivatives .
- Heterocyclic Influence : Pyrazine (a diazine with two adjacent nitrogen atoms) may engage in stronger hydrogen bonding vs. pyrimidine (nitrogens at 1,3-positions) or phenyl groups, affecting target binding .
- Steric Effects : Bulky substituents (e.g., pyrazolo-pyrimidine in V011-1507) could hinder binding to sterically restricted enzyme active sites .
Biological Activity
The compound 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure
The molecular structure of this compound features a chloro group, a propanone moiety, and a piperazine ring substituted with a pyrazine group. This unique combination contributes to its reactivity and biological properties.
Synthesis
The synthesis typically involves the reaction of 4-(pyrazin-2-yl)piperazine with chloroacetyl chloride , facilitated by a base such as triethylamine. The reaction conditions usually involve stirring at room temperature or slightly elevated temperatures to ensure complete conversion .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazine moiety can bind to enzymes or receptors, potentially inhibiting their activity. The piperazine ring enhances the compound's binding affinity, making it a valuable candidate for therapeutic applications .
Antimicrobial and Anticancer Activity
Recent studies have explored the antimicrobial and anticancer properties of this compound. For instance, it has been evaluated for its efficacy against various bacterial strains and cancer cell lines. The results indicate significant antimicrobial activity comparable to standard drugs .
Case Studies
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives of similar compounds exhibited promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The compound's structural features were linked to enhanced interaction with bacterial enzymes .
- Anticancer Activity : A study utilizing the MTT assay revealed that this compound showed cytotoxic effects on human colon cancer cells (HCT116), with an IC50 value indicating its potency .
Comparative Biological Activity
| Compound | Activity Type | Observed Effects |
|---|---|---|
| This compound | Antimicrobial | Significant against S. aureus, E. coli |
| Related Compound A | Anticancer | Moderate activity against HCT116 |
| Related Compound B | Antifungal | Comparable to fluconazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
